molecular formula C10H11Cl2N B12967116 (R)-2-(3,4-Dichlorophenyl)pyrrolidine

(R)-2-(3,4-Dichlorophenyl)pyrrolidine

Cat. No.: B12967116
M. Wt: 216.10 g/mol
InChI Key: LTITXVXGJJQFJC-SNVBAGLBSA-N
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Description

Significance of Pyrrolidine (B122466) Architectures in Contemporary Organic Chemistry

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle also known as tetrahydropyrrole, is a cornerstone of modern organic chemistry. nih.gov This saturated scaffold is ubiquitous in nature, forming the core structure of numerous alkaloids, such as nicotine (B1678760) and hygrine, and the essential amino acid proline. safrole.comchemicalbook.com Its prevalence extends to a wide array of pharmacologically important agents, making it a versatile and highly favored scaffold in drug design and discovery. nih.gov In fact, the pyrrolidine nucleus is the most common five-membered non-aromatic nitrogen heterocycle found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov

The significance of the pyrrolidine architecture stems from several key chemical properties:

Structural Flexibility: The non-planar, puckered nature of the sp³-hybridized ring allows for a greater exploration of three-dimensional space, a desirable trait for molecular recognition and binding to biological targets. nih.gov

Basicity and Nucleophilicity: The nitrogen atom within the pyrrolidine ring is a secondary amine, conferring basicity and nucleophilicity to the scaffold. chemicalbook.comnih.gov This reactivity allows it to readily undergo electrophilic substitution, making it a valuable building block for the synthesis of more complex molecules. chemicalbook.com

Chirality: The pyrrolidine ring can possess up to four stereogenic carbon atoms, leading to a large number of possible stereoisomers. nih.gov This stereochemical diversity is crucial in medicinal chemistry, where the spatial orientation of substituents can dramatically influence a molecule's biological profile and its interaction with enantioselective proteins like enzymes and receptors. nih.gov

Catalytic Applications: Chiral pyrrolidine derivatives are widely employed as organocatalysts and as chiral controllers in asymmetric synthesis, facilitating the creation of enantiomerically pure compounds. nih.gov

The diverse reactivity and structural features of the pyrrolidine ring have led to its incorporation into compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.gov Researchers have developed numerous synthetic methods to create polysubstituted and spiro-fused pyrrolidine systems, further expanding their utility in creating novel molecular entities. frontiersin.orgorganic-chemistry.org

The Chiral (R)-2-(3,4-Dichlorophenyl)pyrrolidine Moiety: A Focus on Research Utility

The compound this compound represents a specific and valuable building block in chemical research, particularly in the field of medicinal chemistry. This molecule combines the chiral, saturated pyrrolidine ring with a 3,4-dichlorophenyl group. This specific combination of a chiral amine and a halogenated aromatic ring makes it a significant precursor for creating targeted molecules in drug discovery programs.

The primary research utility of the this compound scaffold lies in its use as an intermediate for the synthesis of potent and selective receptor ligands. For instance, extensive research has utilized this moiety to develop novel kappa-opioid receptor agonists. acs.orgbohrium.comnih.govdrugbank.comnih.gov In these studies, the dichlorophenylacetamide portion often serves as a key pharmacophoric element, while the chiral pyrrolidine ring helps to define the spatial orientation required for effective receptor binding. bohrium.com

One notable series of compounds developed from this scaffold are the 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted-ethyl]acetamides. nih.govdrugbank.comnih.gov Research into these derivatives has demonstrated that modifications to the substituents on the pyrrolidine-containing ethylamine (B1201723) chain can lead to compounds with high potency and selectivity. nih.govdrugbank.com For example, the synthesis starting from chiral amino acids allowed for the introduction of various alkyl and aryl groups, leading to the discovery of highly active analgesics in research models. nih.govnih.gov

Beyond opioid receptors, derivatives of 2-(3,4-dichlorophenyl)pyrrolidine (B1364402) have also been investigated as ligands for sigma (σ) receptors, which are another important target in the central nervous system. acs.org The dichlorophenyl group is a common feature in other biologically active molecules as well, with some studies showing that the presence of a 3,4-dichlorophenyl substituent can be important for anticonvulsant activity in certain heterocyclic systems. frontiersin.org

Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₀H₁₁Cl₂N echemi.com
Molar Mass 216.11 g/mol echemi.com
Exact Mass 215.0268547 u echemi.com
Heavy Atom Count 13 echemi.com

Research Applications of the 2-(3,4-Dichlorophenyl)pyrrolidine Scaffold

Derivative Class Research Area / Target Key Findings Source
N-[2-(1-pyrrolidinyl)ethyl]acetamides Kappa-Opioid Agonists Synthesis of potent and selective kappa-opioid agonists for analgesic research. Conformational analysis was key to development. nih.govdrugbank.comnih.gov
Conformationally Restricted Ethylenediamines Sigma (σ) Receptor Ligands Synthesis and biological evaluation as ligands for sigma receptors. acs.org
3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-diones Anticonvulsant Activity Hybrids containing a 3,4-dichlorophenyl substituent were studied for their anticonvulsant mechanisms. frontiersin.org

Scope and Research Context of the Outline

This article provides a focused examination of the chemical compound this compound. The scope is strictly limited to its chemical significance and its application as a scaffold in a research context. The preceding sections have detailed the foundational importance of the pyrrolidine ring system in organic chemistry and have specifically highlighted the utility of the title compound as a chiral building block in the synthesis of molecules for scientific investigation, particularly in medicinal chemistry. The information presented is based on published research findings and focuses exclusively on the chemical synthesis, structure, and research applications of these compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11Cl2N

Molecular Weight

216.10 g/mol

IUPAC Name

(2R)-2-(3,4-dichlorophenyl)pyrrolidine

InChI

InChI=1S/C10H11Cl2N/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2/t10-/m1/s1

InChI Key

LTITXVXGJJQFJC-SNVBAGLBSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

C1CC(NC1)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Stereochemical Control of R 2 3,4 Dichlorophenyl Pyrrolidine and Its Derivatives

Asymmetric Synthesis Strategies for Enantiopure (R)-2-(3,4-Dichlorophenyl)pyrrolidine

Chiral Catalysis in Pyrrolidine (B122466) Ring Formation

Chiral catalysis provides an efficient and atom-economical approach to enantiopure pyrrolidines. Both metal-based and biocatalytic systems have proven effective in constructing the chiral pyrrolidine ring.

One prominent biocatalytic approach involves the use of transaminases. These enzymes can catalyze the asymmetric amination of a ketone precursor, which then undergoes spontaneous intramolecular cyclization to form the pyrrolidine ring. This method has been successfully applied to the synthesis of a range of 2-arylpyrrolidines with high enantiomeric excess (ee). For instance, using either (R)- or (S)-selective transaminases, ω-chloro-1-(3,4-dichlorophenyl)butan-1-one could be converted to the corresponding chiral amine, which then cyclizes to afford either (R)- or (S)-2-(3,4-Dichlorophenyl)pyrrolidine in high yield and ee.

Metal-catalyzed asymmetric reductive amination is another powerful tool. Iridium complexes paired with chiral ligands, such as those derived from ferrocene (B1249389), have been shown to catalyze the intramolecular reductive amination of γ-amino ketones to furnish 2-substituted pyrrolidines with good to excellent enantioselectivity. The choice of chiral ligand is crucial for achieving high levels of stereocontrol.

Catalyst/EnzymeSubstrateProductYield (%)ee (%)Reference
(R)-selective Transaminaseω-chloro-1-(3,4-dichlorophenyl)butan-1-oneThis compoundHigh>99N/A
(S)-selective Transaminaseω-chloro-1-(3,4-dichlorophenyl)butan-1-one(S)-2-(3,4-Dichlorophenyl)pyrrolidineHigh>99N/A
Ir-complex with chiral ferrocene ligandN-protected γ-amino ketone2-ArylpyrrolidineUp to 98Up to 92 nih.gov

Enantioselective Approaches for 2-Substituted Pyrrolidines

Beyond direct cyclization, enantioselective methods can be employed to functionalize a pre-existing pyrrolidine scaffold or to construct the ring from acyclic precursors in a stereocontrolled manner.

A notable example is the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated esters, which can serve as precursors to 3-arylpyrrolidines. While this provides a route to a different substitution pattern, the principles of using chiral metal complexes to control stereochemistry are broadly applicable.

Biocatalysis again offers a highly selective approach. Transaminases have been used in a one-pot cascade reaction starting from ω-chloroketones. The enzyme catalyzes the formation of a chiral amine from the ketone, which then undergoes in situ cyclization to yield the desired 2-substituted pyrrolidine. This method has been demonstrated to be effective for a variety of aryl-substituted pyrrolidines, achieving excellent enantioselectivities. rsc.orgacs.orgnih.gov

MethodCatalyst/ReagentProductKey FeaturesReference
Biocatalytic reductive aminationTransaminases(R)- or (S)-2-ArylpyrrolidinesHigh ee, mild conditions, environmentally friendly rsc.orgacs.orgnih.gov
Asymmetric Reductive AminationIridium/chiral ferrocene ligandChiral 2-ArylpyrrolidinesGood yields and enantioselectivities nih.gov

Control of Remote Stereocenters During Pyrrolidine Synthesis

Controlling stereocenters at positions other than C2 presents a greater synthetic challenge. The diastereoselective synthesis of polysubstituted pyrrolidines requires careful selection of substrates and reaction conditions to influence the formation of new stereocenters relative to existing ones.

One strategy involves the use of chiral precursors derived from the chiral pool, such as amino acids. For example, L-pyroglutamic acid can be elaborated to introduce substituents at various positions on the pyrrolidine ring. The inherent chirality of the starting material can direct the stereochemical outcome of subsequent transformations. The reduction of enamines derived from pyroglutamic acid, followed by regioselective alkylation, allows for the diastereoselective synthesis of 2,5-disubstituted pyrrolidines. rsc.org

Another powerful approach is the use of intramolecular reactions where the stereochemistry of an existing center in a side chain directs the formation of new stereocenters during cyclization. For instance, a "memory of chirality" approach has been used in the intramolecular SN2' reaction of α-amino ester enolates with allylic halides to produce functionalized pyrrolidines with excellent diastereoselectivity. nih.gov This method allows for the creation of vicinal stereocenters with high stereocontrol.

Copper-promoted intramolecular aminooxygenation of alkenes has also been shown to be a diastereoselective method for synthesizing disubstituted pyrrolidines. The stereochemical outcome (cis or trans) can be influenced by the position of substituents on the alkene precursor. For example, α-substituted 4-pentenyl sulfonamides tend to yield 2,5-cis-pyrrolidines with high diastereoselectivity.

MethodStarting MaterialProductDiastereomeric Ratio (dr)Reference
Enamine reduction and alkylationPyroglutamic acid derivative2,5-disubstituted pyrrolidineDiastereoselective rsc.org
Memory of Chirality SN2' reactionAcyclic α-amino esterPolysubstituted pyrrolidineExcellent nih.gov
Copper-promoted aminooxygenationα-Substituted 4-pentenyl sulfonamide2,5-cis-pyrrolidine>20:1N/A

Classical and Modern Synthetic Routes to this compound Analogues

The synthesis of analogues of this compound often involves the construction of the core pyrrolidine scaffold followed by or concurrent with the introduction of various substituents. Both classical and modern synthetic methods are employed to achieve this structural diversity.

Cycloaddition Reactions in Pyrrolidine Scaffold Construction

[3+2] Cycloaddition reactions are a cornerstone of pyrrolidine synthesis, allowing for the rapid construction of the five-membered ring with the potential to set multiple stereocenters in a single step. The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a particularly powerful and widely used method.

The diastereoselectivity of these cycloadditions can be controlled by using chiral dipolarophiles or by employing chiral catalysts. For example, the reaction of an azomethine ylide with a chiral N-tert-butanesulfinylazadiene has been shown to produce densely substituted pyrrolidines with high diastereoselectivity. The chiral sulfinyl group acts as a powerful stereodirecting element.

These reactions can be highly regioselective and stereoselective, and they have the capacity to create up to four new contiguous stereocenters. researchgate.net The choice of metal catalyst and ligand in metal-catalyzed versions of this reaction is critical for achieving high enantioselectivity.

Reaction TypeDipoleDipolarophileCatalyst/AuxiliaryOutcomeReference
1,3-Dipolar CycloadditionAzomethine ylideChiral N-tert-butanesulfinylazadieneNoneHighly diastereoselective synthesis of polysubstituted pyrrolidinesN/A
1,3-Dipolar CycloadditionAzomethine ylideAlkeneChiral metal catalystEnantioselective synthesis of substituted pyrrolidines researchgate.net

Derivatization from Precursors and Building Blocks

The use of readily available chiral precursors, often from the chiral pool, is a common and effective strategy for the synthesis of complex chiral pyrrolidines. Amino acids, such as L-proline and L-pyroglutamic acid, are particularly valuable starting materials due to their inherent chirality and functionality.

L-pyroglutamic acid, for instance, can be chemically modified in a stereocontrolled manner to introduce a variety of substituents at different positions of the pyrrolidine ring. rsc.org Methodologies have been developed for the regioselective and diastereoselective synthesis of 2,5-disubstituted pyrrolidines starting from pyroglutamic acid derivatives. rsc.org

Furthermore, functionalized pyrrolidines can be synthesized from acyclic amino acid precursors. An efficient strategy for the asymmetric synthesis of pyrrolidines with vicinal quaternary-tertiary or quaternary-quaternary stereocenters has been established through a "memory of chirality" intramolecular SN2' reaction of α-amino ester enolates. nih.gov This approach allows for the construction of stereochemically rich pyrrolidines from acyclic starting materials.

PrecursorKey TransformationProductAdvantageReference
L-Pyroglutamic acidEnamine reduction and alkylation2,5-disubstituted pyrrolidinesUtilizes a readily available chiral starting material rsc.org
Acyclic α-amino esterIntramolecular SN2' reactionPolysubstituted pyrrolidines with vicinal stereocentersHigh diastereoselectivity and enantioselectivity nih.gov
L-ProlineReduction and further functionalizationVarious substituted pyrrolidinesVersatile and widely used chiral building block organic-chemistry.org

Protecting Group Strategies in Pyrrolidine Synthesis.

The synthesis of complex molecules like this compound often requires a multi-step approach where specific functional groups must be temporarily masked to prevent unwanted side reactions. This is achieved through the use of protecting groups, which are reversibly attached to a functional group to decrease its reactivity. organic-chemistry.org In pyrrolidine synthesis, the secondary amine within the ring is a nucleophilic site that can interfere with various reactions. organic-chemistry.org Therefore, protection of this nitrogen atom is a crucial strategy.

The selection of an appropriate protecting group is governed by several factors, including its stability under the planned reaction conditions and the ease and selectivity of its removal (deprotection) without affecting other parts of the molecule. jocpr.comwikipedia.org The most common strategy for protecting the pyrrolidine nitrogen involves its conversion to a carbamate. organic-chemistry.org Widely used protecting groups in this context include tert-Butyloxycarbonyl (Boc), Carbobenzyloxy (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). wikipedia.orgresearchgate.net

The Boc group is a popular choice due to its stability under a wide range of non-acidic conditions. It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O and is readily removed under acidic conditions, for instance, with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). wikipedia.orgresearchgate.net

The Cbz group , introduced using benzyl (B1604629) chloroformate, offers different deprotection options. It is stable to acidic and basic conditions but can be cleaved by catalytic hydrogenolysis (e.g., using H₂ gas with a palladium catalyst), a method that is generally mild and selective. wikipedia.org

The Fmoc group is notable for its lability under basic conditions. researchgate.net It is cleaved using a secondary amine such as piperidine (B6355638) in an aprotic solvent. wikipedia.org The ability to deprotect different groups under distinct conditions (e.g., Boc with acid, Fmoc with base) allows for an "orthogonal protection" strategy, enabling the selective unmasking of one functional group while another remains protected. organic-chemistry.org This is particularly valuable in the synthesis of complex pyrrolidine derivatives with multiple functional groups. mdpi.com

The strategic application of these protecting groups allows chemists to direct the course of synthesis, enabling the construction of the desired pyrrolidine architecture with high precision and control.

Table 1: Common Nitrogen Protecting Groups in Pyrrolidine Synthesis
Protecting GroupAbbreviationTypical Reagent for IntroductionCleavage ConditionsKey Features
tert-ButyloxycarbonylBocDi-tert-butyl dicarbonate ((Boc)₂O)Strong acids (e.g., TFA, HCl) wikipedia.orgStable to bases and nucleophiles; widely used. researchgate.net
CarbobenzyloxyCbzBenzyl chloroformate (CbzCl)Catalytic hydrogenolysis (H₂, Pd/C) wikipedia.orgStable to acidic and basic conditions.
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuBases (e.g., Piperidine) wikipedia.orgresearchgate.netBase-labile; enables orthogonal strategies.

Scale-Up and Process Chemistry Considerations for Enantiomerically Pure Pyrrolidines.

The transition from a laboratory-scale synthesis to large-scale industrial production of an enantiomerically pure compound like this compound presents significant challenges. Process chemistry focuses on developing synthetic routes that are not only high-yielding but also safe, cost-effective, scalable, and environmentally sustainable. rsc.org

A primary consideration is the choice of synthetic route and the source of chirality. For many chiral pyrrolidines, derivatives of naturally occurring amino acids like L-proline or L-hydroxyproline serve as readily available, optically pure starting materials. mdpi.comnih.gov This approach embeds the desired stereochemistry from the beginning, avoiding the need for costly chiral resolutions or complex asymmetric syntheses at later stages.

For industrial-scale operations, traditional batch processing is increasingly being supplemented or replaced by continuous flow chemistry. rsc.org Flow chemistry involves pumping reagents through tubes or microreactors where the reaction occurs. This methodology offers several advantages for the synthesis of enantiopure pyrrolidines:

Enhanced Safety: Flow reactors handle only small volumes of material at any given moment, which significantly reduces the risks associated with highly reactive or unstable intermediates and exothermic reactions.

Improved Control: Precise control over reaction parameters such as temperature, pressure, and residence time leads to higher selectivity, better yields, and more consistent product quality. rsc.org

Scalability: Increasing production capacity can be as simple as running the flow system for a longer duration or by "numbering-up" – running multiple reactors in parallel. This avoids the complex and often non-linear challenges of scaling up batch reactors. rsc.org

Efficiency: Continuous processes can be automated and may reduce workup and purification steps, leading to lower operational costs and waste generation.

A recent study demonstrated the construction of a library of α-chiral pyrrolidines using a continuous flow protocol that achieved high yields and excellent diastereocontrol with reaction times under 150 seconds. rsc.org The utility of this approach was highlighted by the gram-scale preparation of an intermediate for a κ-opioid receptor antagonist, with a throughput suggesting potential for large-scale industrial application. rsc.org

The selection of catalysts, solvents, and reagents is also critical. Catalysts should be highly efficient (high turnover number) and easily separable from the product. Solvents should be chosen based on safety, environmental impact, and ease of recovery. Ultimately, the goal of process chemistry is to develop a robust and economically viable manufacturing process that consistently delivers the enantiomerically pure pyrrolidine target with the required quality specifications.

Table 2: Comparison of Batch vs. Continuous Flow Processing for Pyrrolidine Synthesis
ParameterBatch ProcessingContinuous Flow Processing
Scale-Up Strategy Increasing reactor volume; can be complex.Longer run times or parallel reactors ("numbering-up"). rsc.org
Safety Higher risk due to large volumes of reagents.Inherently safer with small reaction volumes.
Heat Transfer Can be inefficient, leading to "hot spots".Excellent heat transfer due to high surface-area-to-volume ratio.
Process Control Less precise control over reaction parameters.Precise control over temperature, pressure, and time. rsc.org
Product Consistency Potential for batch-to-batch variability.High consistency and reproducibility.

Advanced Spectroscopic and Analytical Characterization Techniques for R 2 3,4 Dichlorophenyl Pyrrolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including the determination of stereochemistry. For (R)-2-(3,4-Dichlorophenyl)pyrrolidine, a suite of NMR experiments is employed to assign the proton (¹H) and carbon (¹³C) signals and to confirm the three-dimensional arrangement of atoms. Standard 1D experiments like ¹H and ¹³C NMR provide initial information on the chemical environment of the nuclei. researchgate.netmdpi.com The dichlorophenyl group and the pyrrolidine (B122466) ring each produce a characteristic set of signals. chemicalbook.comrsc.org

To unequivocally assign these signals, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are utilized. researchgate.netmdpi.com These experiments reveal correlations between neighboring protons (COSY), direct carbon-proton bonds (HSQC), and longer-range carbon-proton couplings (HMBC), allowing for a complete mapping of the molecular skeleton. libretexts.org

Determining the absolute configuration at the chiral center (C2) often requires the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). A common CDA is Mosher's acid ((R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid), which reacts with the pyrrolidine's secondary amine to form a pair of diastereomeric amides. The differing spatial arrangement of the phenyl group on the Mosher's acid reagent induces measurable differences in the chemical shifts (Δδ) of nearby protons in the two diastereomers, allowing for the assignment of the absolute configuration of the original amine.

Table 1: Representative ¹H and ¹³C NMR Data for this compound (Note: Data are illustrative, based on similar structures. Chemical shifts (δ) are in ppm relative to TMS.)

Atom Position ¹H Chemical Shift (δ) ¹³C Chemical Shift (δ)
H-2 (pyrrolidine) ~4.2 (dd) ~60
H-3 (pyrrolidine) ~2.0-2.2 (m) ~35
H-4 (pyrrolidine) ~1.8-1.9 (m) ~25
H-5 (pyrrolidine) ~3.0-3.2 (m) ~46
H-2' (phenyl) ~7.5 (d) ~132
H-5' (phenyl) ~7.4 (d) ~130
H-6' (phenyl) ~7.2 (dd) ~128
C-1' (phenyl) - ~142
C-3' (phenyl) - ~131

Mass Spectrometry (MS) in Structural Elucidation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis. chemguide.co.uk For this compound, high-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), is employed to confirm its molecular formula by providing a highly accurate mass measurement of the protonated molecule, [M+H]⁺. The characteristic isotopic pattern of the two chlorine atoms (³⁵Cl and ³⁷Cl) provides further confirmation of the structure.

Tandem mass spectrometry (MS/MS) is used for structural elucidation by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. nih.govwvu.edu Common fragmentation pathways for this molecule would involve cleavage of the pyrrolidine ring and the bond connecting the phenyl and pyrrolidine moieties. libretexts.orgnih.gov Alpha-cleavage adjacent to the nitrogen atom is a characteristic fragmentation for amines. libretexts.org Purity assessment is achieved by using LC-MS, which can separate the main compound from impurities prior to MS analysis, allowing for their detection and identification even at very low levels.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound (Note: Based on the molecular formula C₁₀H₁₁Cl₂N)

Ion Molecular Formula Calculated m/z
[M+H]⁺ (major isotope) [C₁₀H₁₂³⁵Cl₂N]⁺ 232.0341
[M+H]⁺ (isotope +2) [C₁₀H₁₂³⁵Cl³⁷ClN]⁺ 234.0312

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as the definitive method for determining the absolute stereochemistry and solid-state conformation of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides a precise three-dimensional map of electron density, from which the exact spatial arrangement of every atom in the molecule can be determined.

For this compound, obtaining a suitable single crystal allows for the unambiguous assignment of the (R) configuration at the C2 stereocenter. The presence of the relatively heavy chlorine atoms facilitates the use of anomalous dispersion to make this assignment reliably. The Flack parameter, calculated during the structure refinement, is a critical value for confirming the absolute configuration; a value close to zero for the correct enantiomer confirms the assignment. This method also reveals detailed conformational information, such as the puckering of the pyrrolidine ring and the rotational orientation of the dichlorophenyl group relative to the ring.

Table 3: Illustrative X-ray Crystallographic Data Parameters (Note: These are typical parameters reported in a crystallographic study.)

Parameter Example Value Description
Chemical Formula C₁₀H₁₁Cl₂N The elemental composition of the molecule.
Crystal System Orthorhombic The shape of the unit cell.
Space Group P2₁2₁2₁ The symmetry elements within the unit cell.
a, b, c (Å) 10.1, 12.5, 9.8 The dimensions of the unit cell.
α, β, γ (°) 90, 90, 90 The angles of the unit cell.

Chromatographic Methods for Enantiomeric Purity and Separation

Chromatographic techniques are essential for both separating enantiomers and assessing the enantiomeric purity of a chiral compound.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for separating the enantiomers of this compound and determining its enantiomeric excess (e.e.). youtube.com Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) coated or immobilized on a silica (B1680970) support, are particularly effective for this class of compounds. nih.govepa.gov

The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. youtube.com The choice of mobile phase, often a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol (B130326) or ethanol), is critical for achieving optimal resolution between the (R) and (S) enantiomers. epa.gov

Table 4: Typical Chiral HPLC Separation Parameters (Note: Parameters are illustrative for the separation of a 2-aryl-pyrrolidine racemate.)

Parameter Condition
Column Amylose tris(3,5-dimethylphenylcarbamate) CSP
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm

While chiral HPLC with UV detection is excellent for purity assessment, quantitative analysis in complex matrices often requires the higher sensitivity and selectivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The secondary amine in this compound may exhibit poor ionization efficiency in ESI-MS. To overcome this, chemical derivatization is employed. daneshyari.comddtjournal.com

Derivatization involves reacting the analyte with a reagent to attach a chemical moiety that enhances its analytical properties. nih.gov For the pyrrolidine nitrogen, reagents such as dansyl chloride or 2,4-dinitrofluorobenzene can be used. This reaction attaches a group that not only improves chromatographic behavior but, more importantly, carries a permanent positive charge or is easily protonated, significantly increasing the ionization efficiency and thus the sensitivity of the LC-MS/MS analysis. nih.gov This strategy is crucial for achieving low detection limits in various research applications.

Table 5: Potential Derivatizing Agents for LC-MS/MS Analysis

Derivatizing Agent Target Functional Group Purpose of Derivatization
Dansyl Chloride Secondary Amine Improves hydrophobicity and ionization efficiency. Provides a characteristic fragment for MS/MS.
1-Fluoro-2,4-dinitrobenzene (FDNB) Secondary Amine Adds an easily ionizable group, enhancing MS signal.

Computational Chemistry and Mechanistic Insights for R 2 3,4 Dichlorophenyl Pyrrolidine Systems

Molecular Modeling and Docking Studies of Pyrrolidine-Based Ligands

Molecular modeling encompasses a range of computational techniques used to represent and simulate the three-dimensional structures and behaviors of molecules. For pyrrolidine-based ligands, including derivatives of (R)-2-(3,4-Dichlorophenyl)pyrrolidine, molecular docking is a particularly crucial technique. Docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength and nature of the interaction. nih.govresearchgate.net

Docking studies have been instrumental in the discovery and optimization of pyrrolidine (B122466) derivatives targeting a wide array of proteins. frontiersin.org For instance, in the development of inhibitors for enzymes like dipeptidyl peptidase IV (DPP-IV) or myeloid cell leukemia-1 (Mcl-1), docking helps visualize how the pyrrolidine scaffold and its substituents fit into the active site. nih.govnih.gov These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for binding affinity. mdpi.comnih.gov The process often involves preparing the 3D structures of both the ligand and the protein receptor, followed by a search algorithm that explores various binding poses. The poses are then scored based on a function that approximates the binding free energy. This approach allows for the virtual screening of large compound libraries to identify promising candidates for further investigation. researchgate.net

Studies on κ-opioid agonists have also utilized molecular modeling to explore the structure-activity relationships (SAR) of N-[2-(1-pyrrolidinyl)ethyl]acetamides, a class that includes analogues of the dichlorophenyl-pyrrolidine structure. bohrium.comnih.gov By modeling how different substituents on the pyrrolidine ring and its side chains affect binding to the opioid receptor, researchers can rationally design compounds with enhanced potency and selectivity. bohrium.com

Protein-Ligand Interaction Analysis in in vitro Models

The insights gained from molecular docking are often correlated with and validated by in vitro experimental data. Protein-ligand interaction analysis aims to characterize the specific non-covalent forces that stabilize the complex formed between a ligand, such as a this compound derivative, and its protein target. nih.gov These interactions are fundamental to the molecule's biological function.

Common types of interactions identified through both computational analysis and experimental methods include:

Hydrogen Bonds: Formed between hydrogen bond donors (like N-H groups in the pyrrolidine ring) and acceptors (like carbonyl oxygens in the protein backbone).

Hydrophobic Interactions: Occur between nonpolar regions, such as the dichlorophenyl group of the ligand and hydrophobic amino acid residues (e.g., valine, leucine) in the protein's binding pocket. youtube.com

π-Stacking: An interaction between aromatic rings, such as the phenyl group of the ligand and aromatic residues like phenylalanine or tyrosine in the protein. youtube.com

Ionic Interactions: Occur between charged groups on the ligand and oppositely charged residues on the protein. youtube.com

Computational tools like PLIP (Protein-Ligand Interaction Profiler) can be used to automatically detect and visualize these interactions from a docked complex structure. youtube.com For example, research on pyrrolidine-based inhibitors targeting the dopamine (B1211576) transporter (DAT) used pharmacophore models derived from ligand interaction data to identify key binding determinants, including an aromatic ring center and a nitrogen atom. nih.gov Similarly, biophysical techniques combined with docking for palladium(II) complexes with pyrrolidine-based ligands helped elucidate their binding modes with DNA and bovine serum albumin (BSA). nih.gov These integrated approaches, combining in silico prediction with in vitro measurement, provide a comprehensive understanding of molecular recognition.

Table 1: Common Protein-Ligand Interactions in Pyrrolidine Systems
Interaction TypeDescriptionExample Groups on LigandExample Protein Residues
Hydrogen BondElectrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.Pyrrolidine N-H, Amide N-H, Carbonyl C=OSerine, Threonine, Aspartate, Glutamate
HydrophobicTendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules.Dichlorophenyl group, Alkyl chainsValine, Leucine, Isoleucine, Phenylalanine
π-StackingAttractive, noncovalent interactions between aromatic rings.Phenyl ringPhenylalanine, Tyrosine, Tryptophan, Histidine
Ionic (Salt Bridge)Electrostatic attraction between oppositely charged ions.Protonated amine (N+)Aspartate (COO-), Glutamate (COO-)

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules with high accuracy. researchgate.net For this compound and its analogs, DFT can be used to calculate a variety of molecular properties that govern their structure and reactivity. nih.govarabjchem.org These properties include optimized molecular geometry, charge distribution, dipole moment, and the energies of molecular orbitals. researchgate.netnih.gov

DFT studies on substituted pyrrolidinones and related heterocycles have shown that the presence of different functional groups significantly affects the electronic structure. arabjchem.org For example, the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps, helps identify nucleophilic (electron-rich) and electrophilic (electron-poor) sites within the molecule. This information is critical for understanding how the molecule will interact with other reagents or with a biological target. nih.gov Calculations of thermodynamic parameters can also predict the relative stability of different isomers or conformers. arabjchem.org

Conformation Analysis and Conformational Preferences of Pyrrolidine Rings

Computational studies have shown that substituents on the pyrrolidine ring influence its puckering. nih.gov For example, in the development of potent κ-opioid agonists based on the 2-(3,4-dichlorophenyl)acetamide (B2721671) scaffold, conformational analysis was used to design molecules capable of adopting an energy minimum conformation similar to that of a known agonist. nih.gov This approach led to the synthesis of compounds with significantly enhanced potency. nih.gov The spatial arrangement of key pharmacophoric elements, such as the dichlorophenyl group and the pyrrolidine nitrogen, is dictated by the ring's conformation, which in turn determines how well the ligand fits into its receptor's binding site. acs.org

Table 2: Pyrrolidine Ring Conformations
ConformationDescriptionKey Feature
EnvelopeFour of the ring atoms are coplanar, while the fifth is out of the plane.One atom deviates from the plane.
Twist (Half-Chair)Two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms.Two atoms deviate on opposite sides.

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry offers a powerful lens for elucidating the detailed step-by-step mechanisms of chemical reactions. By mapping the potential energy surface (PES) for a proposed reaction, researchers can identify intermediates, transition states, and calculate the activation energies associated with each step. This allows for a quantitative understanding of reaction kinetics and thermodynamics.

For the synthesis of pyrrolidine and pyrrolidinedione derivatives, computational approaches have been used to clarify complex reaction pathways. beilstein-journals.orgrsc.org For example, a DFT study on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones from 3-pyrroline-2-one (B142641) and an amine proposed a detailed mechanism. beilstein-journals.org The calculations showed that the reaction's outcome was determined by kinetic selectivity rather than thermodynamic stability, with the main product being formed via the pathway with the lowest activation energy barrier. beilstein-journals.org Similarly, computational studies have explored the mechanism of pyrrolidine synthesis through the ring contraction of pyridines, identifying key intermediates like vinylazomethine ylides. nih.gov These mechanistic insights are invaluable for optimizing reaction conditions and developing novel synthetic strategies. organic-chemistry.org

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are two key ligand-based computational drug design strategies. They are used to build predictive models that correlate the chemical structure of compounds with their biological activity, without requiring knowledge of the 3D structure of the protein target. youtube.com

QSAR modeling establishes a mathematical relationship between the biological activity of a series of compounds and their physicochemical properties or molecular descriptors (e.g., lipophilicity, electronic parameters, steric properties). nih.govresearchgate.net For pyrrolidine analogs, QSAR models have been successfully developed to predict their inhibitory activity against targets like DPP-IV. nih.govdntb.gov.ua These models, once validated, can be used to predict the activity of newly designed compounds, prioritizing synthetic efforts toward the most promising candidates. nih.govjapsonline.com

Pharmacophore modeling identifies the three-dimensional arrangement of essential chemical features that a molecule must possess to bind to a specific target and elicit a biological response. nih.govyoutube.com These features typically include hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings, and charged groups. nih.gov For pyrrolidine derivatives, pharmacophore models have been generated from sets of active compounds to guide the discovery of new ligands. nih.govrsc.org A validated pharmacophore model can then be used as a 3D query to screen large chemical databases for novel scaffolds that match the required spatial arrangement of features, leading to the identification of new hits with diverse chemical structures. nih.gov

Table 3: Common Pharmacophore Features
FeatureDescriptionExample Chemical Moiety
Hydrogen Bond Acceptor (HBA)An electronegative atom (e.g., O, N) with an available lone pair.Carbonyl oxygen, Ether oxygen, Amine nitrogen
Hydrogen Bond Donor (HBD)A hydrogen atom attached to an electronegative atom.Amine N-H, Hydroxyl O-H
Hydrophobic (HY)A nonpolar group that avoids contact with water.Aromatic rings, Alkyl chains
Aromatic Ring (AR)A planar, cyclic, conjugated system of pi electrons.Phenyl group
Positive Ionizable (PI)A group that is positively charged at physiological pH.Protonated amine
Negative Ionizable (NI)A group that is negatively charged at physiological pH.Carboxylate group

Chemical Reactivity and Derivatization Strategies of R 2 3,4 Dichlorophenyl Pyrrolidine

Modifications of the Pyrrolidine (B122466) Nitrogen Atom

The secondary amine of the pyrrolidine ring is the most nucleophilic and basic site in the molecule, making it the primary handle for derivatization. nih.gov Common modifications include N-alkylation, N-acylation, and N-arylation, which are fundamental strategies for incorporating the (R)-2-(3,4-dichlorophenyl)pyrrolidine scaffold into larger, more complex molecules.

N-Alkylation: The nitrogen atom can be readily alkylated using various alkyl halides or through reductive amination with aldehydes and ketones. This reaction is a cornerstone for introducing diverse side chains. For instance, in the development of potent opioid kappa agonists, the pyrrolidine nitrogen was alkylated with substituted ethyl groups. nih.gov

N-Acylation: Acylation of the pyrrolidine nitrogen with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields the corresponding amides. This transformation is crucial for creating compounds with specific biological activities. A notable example is the synthesis of N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]-2-(3,4-dichlorophenyl)acetamide, a potent kappa opioid agonist, where an acylation step is key to forming the final active molecule. nih.gov

Reductive Amination: This method provides a direct route to N-alkylated pyrrolidines from carbonyl compounds. The reaction involves the formation of an intermediate enamine or iminium ion, which is then reduced in situ. This strategy is widely applicable for introducing functionalized alkyl groups onto the pyrrolidine nitrogen.

Reaction Type Reagents Product Type Application Example Reference
N-AlkylationAlkyl Halides (e.g., R-X)N-Alkyl PyrrolidineIntroduction of side chains for drug candidates nih.gov
N-AcylationAcyl Chlorides (e.g., RCOCl)N-Acyl Pyrrolidine (Amide)Synthesis of opioid kappa agonists nih.gov
Reductive AminationAldehydes/Ketones, Reducing Agent (e.g., NaBH(OAc)₃)N-Alkyl PyrrolidineDiverse functionalization for library synthesis organic-chemistry.org

Functionalization of the Dichlorophenyl Moiety

The 3,4-dichlorophenyl group is relatively electron-deficient and less reactive towards electrophilic aromatic substitution. However, the chlorine atoms can potentially be displaced via nucleophilic aromatic substitution (SNAr) under harsh conditions or, more commonly, participate in metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, are powerful tools for modifying aryl halides. Although the C-Cl bond is less reactive than C-Br or C-I bonds, specialized catalysts and conditions can facilitate its coupling. This allows for the introduction of new carbon-carbon or carbon-nitrogen bonds, significantly diversifying the structure. For example, replacing one of the chloro-substituents with an aryl, alkyl, or amino group can profoundly alter the electronic and steric properties of the molecule, which is a key strategy in tuning the pharmacological profile of a drug candidate.

Nucleophilic Aromatic Substitution (SNAr): Direct displacement of the chlorine atoms by strong nucleophiles is challenging and typically requires high temperatures and pressures. The presence of two chlorine atoms may not provide sufficient activation for this pathway to be synthetically useful under standard laboratory conditions.

Reaction Type Potential Reagents Potential Product Significance Reference
Suzuki CouplingArylboronic acid, Pd catalyst, Base3-Chloro-4-aryl-phenyl-pyrrolidineC-C bond formation, scaffold diversification mdpi.com
Buchwald-Hartwig AminationAmine, Pd catalyst, Base3-Chloro-4-amino-phenyl-pyrrolidineC-N bond formation, introduction of new pharmacophores organic-chemistry.org

Reactions at the Pyrrolidine Ring Carbons (C-2, C-3, C-4, C-5)

Functionalization of the saturated carbon atoms of the pyrrolidine ring is more complex than modifying the nitrogen atom but offers a route to highly substituted, three-dimensional structures. nih.gov

C-H Activation/Functionalization: Modern synthetic methods enable the direct activation of C(sp³)–H bonds. For pyrrolidines, this can be achieved through radical-based processes or directed metalation. For instance, after protecting the nitrogen atom, it is possible to achieve lithiation at the C-2 or C-5 position, followed by quenching with an electrophile. However, controlling the regioselectivity of such reactions can be challenging. researchgate.net

Ring-Opening and Ring-Closing Strategies: While not a direct functionalization of the pre-formed ring, synthetic routes that build the pyrrolidine ring from acyclic precursors allow for the introduction of substituents at any position. osaka-u.ac.jp, nih.gov For a pre-existing scaffold like this compound, derivatization typically relies on functionalizing existing positions rather than altering the core ring structure.

Regioselective and Diastereoselective Derivatizations

Given that the starting material is a single enantiomer, this compound, any subsequent reaction that creates a new stereocenter must be controlled to yield the desired diastereomer.

The inherent chirality of the molecule can influence the stereochemical outcome of reactions. The (R)-configured C-2 position, bearing the bulky dichlorophenyl group, can act as a chiral director. For example, in the alkylation or acylation of the nitrogen, the existing stereocenter can influence the conformational preference of the resulting molecule. nih.gov

In reactions that functionalize the pyrrolidine ring, the C-2 substituent can sterically hinder one face of the ring, leading to a diastereoselective attack by reagents. For example, if a substituent were to be introduced at the C-3 position, it would preferentially add to the face opposite the dichlorophenyl group to minimize steric clash. This principle is fundamental in the asymmetric synthesis of complex molecules where controlling relative stereochemistry is paramount. nih.gov

Utility in Complex Molecule Synthesis as a Synthetic Intermediate

This compound and its derivatives are valuable intermediates, primarily in the discovery of new therapeutic agents. The combination of a defined stereocenter, a reactive nitrogen handle, and a modifiable aromatic ring makes it a versatile scaffold.

Opioid Receptor Agonists: A significant application of this scaffold is in the synthesis of potent and selective kappa opioid receptor agonists. Research has shown that N-acylated and N-alkylated derivatives of 2-(3,4-dichlorophenyl)pyrrolidine (B1364402) exhibit high affinity and efficacy at the kappa opioid receptor. nih.gov The synthesis of compounds like 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]acetamide demonstrates the use of this pyrrolidine derivative as a key building block to achieve potent analgesic effects. nih.gov

Selective Estrogen Receptor Degraders (SERDs): The broader 2-arylpyrrolidine scaffold is also a key component in the design of SERDs for the treatment of estrogen-receptor-positive breast cancer. nih.gov While the cited example uses a 2,4-dichlorophenyl derivative, the 3,4-dichloro isomer serves a similar role as a rigid core that correctly orients other pharmacophoric elements to interact with the target protein. The pyrrolidine nitrogen is typically functionalized with a side chain designed to induce receptor degradation. nih.gov

The synthetic utility is summarized in its ability to serve as a chiral pool starting material, where its inherent stereochemistry is transferred to the final, more complex target molecule, saving steps and ensuring enantiopure products.

Target Molecule Class Role of this compound Key Derivatization Strategy Reference
Opioid Kappa AgonistsChiral core scaffoldN-Acylation and N-Alkylation nih.gov
Selective Estrogen Receptor Degraders (SERDs)Rigid core for orienting pharmacophoresN-Alkylation with specific side chains nih.gov

Role of R 2 3,4 Dichlorophenyl Pyrrolidine in Chemical Biology Research

Scaffold for Ligand Design and Exploration of Molecular Targets in vitro

The pyrrolidine (B122466) nucleus is one of the most prevalent five-membered nitrogen-containing heterocyclic scaffolds found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov Its utility stems from its sp³-hybridized carbons that allow for efficient exploration of three-dimensional pharmacophore space, a key advantage over flat, aromatic systems. nih.gov This non-planar structure, combined with the presence of a basic nitrogen atom and a chiral center, makes the 2-aryl-pyrrolidine framework a versatile starting point for designing ligands against a variety of biological targets.

The 2-aryl-pyrrolidine scaffold is a well-established pharmacophore for targeting G-protein coupled receptors (GPCRs), including dopamine (B1211576) and sigma receptors. The basic nitrogen of the pyrrolidine ring can form a critical salt bridge interaction with an acidic residue (often an aspartate) in the transmembrane domain of many aminergic GPCRs, anchoring the ligand in the binding pocket. nih.gov

Research into dopamine D2 and D3 receptor antagonists has utilized the pyrrolidine ring as a core component. nih.gov For instance, in a series of eticlopride-based bitopic ligands, the pyrrolidine ring serves as the anchor to the primary binding site, and modifications on this ring were found to be detrimental to binding affinities at both D2 and D3 receptors. nih.gov Furthermore, studies on indoloquinolizidine-peptide hybrids, which contain a rigidified pyrrolidine-like structure, have shown that the stereochemistry of the scaffold influences binding preference, with trans derivatives showing stronger interactions at the D2 receptor than their cis counterparts. ed.ac.uk

A compelling example of the potent bioactivity derived from this scaffold comes from a series of kappa-opioid receptor agonists. The compound 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl] acetamide (B32628), which contains the key 2-(3,4-dichlorophenyl) moiety linked to a pyrrolidine-containing structure, was found to be an exceptionally potent kappa-opioid agonist, demonstrating 146-fold greater activity than the reference compound U-50488 in an in vitro mouse vas deferens model. drugbank.com

Table 1: Illustrative In Vitro Activity of a Structurally Related Kappa-Opioid Agonist This table presents data for a compound containing the 2-(3,4-dichlorophenyl) and pyrrolidine motifs to illustrate the potential potency of this structural combination.

Compound Name Target Assay Activity Reference
2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl] acetamide Kappa-Opioid Receptor Mouse Vas Deferens 146x more active than U-50488 drugbank.com

While direct studies linking (R)-2-(3,4-Dichlorophenyl)pyrrolidine to sigma receptors are limited, the general pharmacophore for many sigma receptor ligands includes a nitrogen atom separated from a lipophilic aromatic region. The structure of this compound fits this general profile, suggesting it could be a candidate for exploration as a sigma receptor probe.

Dihydrofolate reductase (DHFR) is a ubiquitous enzyme crucial for the synthesis of nucleotides and is a target for antibacterial and anticancer drugs. nih.gov The active site of DHFR accommodates heterocyclic structures capable of forming hydrogen bonds with key residues like Asp30 (in M. abscessus DHFR). nih.gov While the pyrrolidine scaffold itself is not a classic DHFR inhibitor "warhead" like the 2,4-diaminopyrimidine (B92962) group found in trimethoprim, its versatility allows it to be incorporated into larger molecules that target enzymes. nih.govnih.gov For example, a pyrrolo-quinazoline compound was identified as a potent inhibitor of DHFR from Mycobacterium tuberculosis and Mycobacterium abscessus. nih.gov The potential for this compound to act as a fragment or scaffold for DHFR inhibitors would depend on its incorporation into a larger molecular design that fulfills the specific hydrogen bonding and hydrophobic interaction requirements of the enzyme's active site. Such potential would require dedicated experimental investigation.

Targeting protein-protein interactions (PPIs) is a growing field in drug discovery aimed at disrupting or stabilizing the complexes that regulate cellular pathways. nih.govnih.gov PPI interfaces are often large (1500–3000 Ų), shallow, and lack the deep, well-defined pockets found in traditional enzyme targets. nih.gov This makes them challenging for small-molecule drug design. A successful strategy involves using rigid, three-dimensional scaffolds to project functional groups in a precise spatial orientation, mimicking the secondary structures (e.g., α-helices or β-turns) that form the PPI interface. tue.nl The defined stereochemistry and non-planar nature of the 2-substituted pyrrolidine scaffold make it a suitable framework for developing such PPI modulators. nih.gov Although specific applications of this compound in PPI modulation have not been reported, its structural characteristics align with the design principles for molecules intended to tackle these difficult targets.

Structure-Activity Relationship (SAR) Studies in Ligand Optimization

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure relates to its biological activity. nih.gov For a molecule like this compound, the key areas for SAR exploration are the stereochemistry at the C2 position and the effects of the halogen substituents on the phenyl ring.

Biological targets such as receptors and enzymes are chiral environments, meaning they can differentiate between the stereoisomers (enantiomers or diastereomers) of a ligand. slideshare.net This stereoselectivity is a cornerstone of molecular recognition, where one isomer often exhibits significantly higher binding affinity or functional activity than the other. nih.govslideshare.net

The pyrrolidine ring contains stereogenic carbons, and the specific orientation of substituents can lead to vastly different biological profiles due to different binding modes with target proteins. nih.gov The designation (R) in this compound specifies the absolute configuration at the C2 carbon, where the dichlorophenyl group is attached. This fixed spatial arrangement is critical. For example, in studies of non-steroidal glucocorticoid receptor agonists, stereochemistry was found to play a major role, with one set of isomers (si) being considerably more active than the other (re). nih.gov Similarly, research on indoloquinolizidine-based dopamine receptor ligands showed that diastereomers with different stereochemistry at the core scaffold had significantly different binding affinities for the D2 receptor. ed.ac.uk Therefore, the (R)-configuration of the title compound is not arbitrary; it is a crucial determinant of its potential biological activity, dictating a specific orientation within a target's binding site that the (S)-enantiomer could not achieve.

The substitution of hydrogen atoms with halogens is a common and powerful strategy in drug design. The 3,4-dichloro substitution pattern on the phenyl ring of this compound profoundly influences its physicochemical properties and potential biological interactions.

The primary effects of this dichlorination include:

Increased Lipophilicity: Chlorine atoms significantly increase the lipophilicity (hydrophobicity) of the phenyl ring. This can enhance the molecule's ability to cross cellular membranes and can lead to stronger binding within hydrophobic pockets of a target protein. oup.com

Metabolic Blocking: The carbon-chlorine bond is strong and resistant to metabolic breakdown. Placing chlorine atoms at positions 3 and 4 can block oxidative metabolism by cytochrome P450 enzymes at those sites, potentially increasing the half-life and bioavailability of the compound.

Modulation of Electronic Properties: The electron-withdrawing nature of chlorine atoms alters the electronic distribution of the phenyl ring, which can influence π-π stacking or other electronic interactions within the binding site.

The presence of a dichlorophenyl group is a feature of numerous biologically active compounds, including antifungal agents and potent receptor ligands, underscoring the utility of this substitution pattern in molecular design. drugbank.comoup.com

Applications in Asymmetric Catalysis as a Chiral Ligand

The pyrrolidine ring is a fundamental structural motif in a vast array of biologically active compounds and is a cornerstone in the field of asymmetric catalysis. nih.govmdpi.com Chiral pyrrolidine derivatives are extensively utilized as highly effective organocatalysts and as foundational scaffolds for the development of chiral ligands for metal-catalyzed enantioselective transformations. mdpi.com The inherent chirality and conformational rigidity of the pyrrolidine framework make it an excellent platform for inducing stereoselectivity in chemical reactions. nih.govmdpi.com

Despite the prominence of the pyrrolidine scaffold in asymmetric catalysis, a detailed literature search did not yield specific research findings on the application of This compound as a chiral ligand in this context. While numerous substituted chiral pyrrolidines have been successfully employed to generate catalysts that afford high yields and enantioselectivities in a variety of reactions, specific data for the title compound remains elusive in the reviewed literature. rsc.org

The general strategy in asymmetric catalysis involves the use of a chiral ligand to modulate the behavior of a metal center, thereby creating a chiral environment that preferentially leads to the formation of one enantiomer of the product over the other. nih.gov The efficacy of such a ligand is often determined by the nature and positioning of its substituent groups, which can influence both the steric and electronic properties of the catalytic complex.

Research in this area has led to the development of a multitude of chiral pyrrolidine-based ligands, including those with C2-symmetry and non-symmetrical P,N-ligands, which have proven successful in reactions like hydrogenations and allylic substitutions. nih.gov Furthermore, the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a well-established method for the enantioselective synthesis of substituted pyrrolidines, highlighting the importance of this heterocyclic system in generating stereochemically complex molecules. nih.gov

Given the absence of specific research data on the catalytic applications of This compound as a chiral ligand, a data table summarizing its performance in asymmetric reactions cannot be provided. The available scientific literature focuses on other derivatives of pyrrolidine and their diverse applications in promoting enantioselective transformations. mdpi.comrsc.org

Future Directions and Emerging Research Avenues for R 2 3,4 Dichlorophenyl Pyrrolidine

Advancements in Stereocontrolled Synthesis

The biological activity of chiral molecules like (R)-2-(3,4-Dichlorophenyl)pyrrolidine is intrinsically linked to their stereochemistry. The spatial arrangement of substituents on the pyrrolidine (B122466) ring can dramatically influence binding affinity and functional activity at enantioselective protein targets. nih.govresearchgate.net Consequently, the development of robust and efficient stereocontrolled synthetic methods is a paramount objective in contemporary organic chemistry.

Future research will likely focus on refining existing asymmetric synthesis techniques and pioneering new ones. While methods like asymmetric lithiation of N-Boc pyrrolidine and organocatalytic approaches such as asymmetric azomethine cycloadditions are established, they often face challenges like cryogenic temperature requirements or the need for further chemical modifications. researchgate.net Emerging strategies aim to overcome these limitations. For instance, continuous flow protocols are being developed for highly diastereoselective, multi-step syntheses of chiral pyrrolidine derivatives, offering scalability and improved efficiency. researchgate.net

Furthermore, there is a growing interest in developing novel catalytic systems that provide enantiopure pyrrolidine derivatives with specific substitution patterns. researchgate.net The use of transition metal catalysis for reactions like alkoxylation, followed by base-induced isomerization, presents a promising route to highly substituted, stereodefined pyrrolidine-fused heterocyclic systems. rsc.org These advanced synthetic strategies will be crucial for creating libraries of this compound analogs with diverse and precisely controlled three-dimensional structures, enabling a more detailed exploration of structure-activity relationships.

Integration of Artificial Intelligence and Machine Learning in Scaffold Design and SAR Prediction

The intersection of artificial intelligence (AI) and medicinal chemistry is creating a paradigm shift in drug discovery. nih.gov For scaffolds like this compound, AI and machine learning (ML) offer powerful tools to accelerate the design-make-test-analyze cycle. These computational methods can process vast datasets from chemical libraries and biological screenings to identify complex patterns that are not apparent to human researchers. nih.gov

One of the key applications is in the prediction of structure-activity relationships (SAR). researchgate.net AI/ML models can be trained on existing data for pyrrolidine derivatives to predict the biological activity of novel, yet-to-be-synthesized compounds. nih.gov This allows chemists to prioritize the synthesis of molecules with the highest probability of success, saving time and resources. Advanced ML approaches can enhance the predictive power of scoring functions used in molecular docking, improving the accuracy of binding affinity predictions for targets like G-protein coupled receptors (GPCRs) and enzymes. nih.gov

Moreover, AI is being employed in de novo drug design, where algorithms generate entirely new molecular structures optimized for specific biological targets and desired physicochemical properties (e.g., absorption, distribution, metabolism, excretion, and toxicity - ADMET). researchgate.net By inputting the this compound scaffold as a starting point, these models can suggest novel derivatizations that enhance potency while minimizing off-target effects. This integration of AI/ML promises to rationalize and de-risk the process of discovering next-generation therapeutics based on the pyrrolidine framework. nih.govnih.gov

Novel Chemical Transformations and Derivatizations

The synthetic versatility of the pyrrolidine scaffold allows for extensive chemical modification to fine-tune its biological profile. tandfonline.com Future research will continue to explore novel chemical transformations and derivatizations to expand the chemical space around the this compound core.

Standard derivatization techniques, such as acylation and alkylation, are routinely used to modify functional groups, which can alter a compound's volatility, solubility, and receptor interaction profile. jfda-online.com For example, studies on related acetamide (B32628) derivatives have shown that substitutions on the N-acyl and N-alkyl groups, as well as on the carbon adjacent to the amide nitrogen, significantly impact potency and selectivity. nih.govbohrium.com

Beyond simple functionalization, more complex chemical transformations are an emerging area of interest. Research into the dehydrative ring transformation of 3-aroylpyrrolidines to form 1-alkyl-2-aryl-3-methylpyrrole derivatives showcases how the core pyrrolidine structure can be converted into other valuable heterocyclic systems. rsc.org Such transformations dramatically alter the shape and electronic properties of the original scaffold, opening pathways to new classes of compounds with potentially different biological activities. Applying these innovative synthetic methods to this compound could yield novel derivatives with unique pharmacological profiles, expanding its therapeutic potential beyond its current applications.

Expansion of Chemical Biology Tools based on Pyrrolidine Scaffolds

Chemical biology relies on custom-designed small molecules to probe and manipulate biological systems. The pyrrolidine scaffold is an excellent foundation for creating such tools due to its synthetic tractability and its ability to be incorporated into molecules that interact with specific biological targets. tandfonline.comgrantome.com

An emerging application is the development of specialized chemical probes. For instance, pyrrolidine-based structures are being engineered as reduction-resistant spin labels for Electron Paramagnetic Resonance (EPR) spectroscopy. mdpi.com These probes can be attached to biomolecules to study their structure and dynamics within the complex environment of living cells. By incorporating the this compound moiety into such a probe, researchers could potentially target it to specific receptors (like the kappa-opioid receptor) and study the conformational changes that occur upon binding.

Furthermore, the pyrrolidine scaffold serves as a versatile building block for creating libraries of compounds for phenotypic screening and target identification. grantome.com Functionalized pyrrolidines can be designed to inhibit specific oncogenic pathways or modulate enzyme activity. tandfonline.com The development of pyrrolidine-based prodrugs is another avenue being explored to improve stability and achieve targeted release in specific tissues, such as the tumor microenvironment. tandfonline.com Leveraging the known biological interactions of this compound to design new chemical biology tools will not only deepen our understanding of its molecular targets but also pave the way for novel diagnostic and therapeutic strategies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing enantiomerically pure (R)-2-(3,4-Dichlorophenyl)pyrrolidine?

  • Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. For example, ethyl ester intermediates (e.g., (R)-2-propylpyrrolidine-2-carboxylic acid ethyl ester hydrochloride) can be reacted with substituted benzaldehydes (e.g., 2,3-difluorobenzaldehyde) under reductive amination conditions. Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysts, followed by purification via chiral HPLC .

Q. How is the compound characterized to confirm its stereochemistry and purity?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination, as demonstrated for structurally related dichlorophenyl-pyrrolidine derivatives . Complementary techniques include chiral HPLC (using columns like Chiralpak® IA/IB) and circular dichroism (CD) spectroscopy. Purity is validated via high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR, ensuring no residual solvents or diastereomeric impurities .

Q. What are the key pharmacological applications of this compound derivatives?

  • Methodological Answer : This scaffold is prominent in developing κ-opioid receptor agonists. Structure-activity relationship (SAR) studies show that substituents on the pyrrolidine ring and dichlorophenyl group modulate receptor binding affinity and selectivity. For example, N-methylation or introduction of hydrophobic groups enhances blood-brain barrier penetration, as validated in radioligand binding assays and in vivo analgesic models .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for enantiomeric pairs?

  • Methodological Answer : Discrepancies often arise from incomplete enantiomeric separation or batch variability. To address this:

  • Validate enantiopurity using chiral chromatography for every batch.
  • Replicate assays under standardized conditions (e.g., cell lines, receptor expression levels).
  • Perform molecular docking studies to compare binding modes of (R)- and (S)-enantiomers with target receptors .

Q. What strategies are effective for optimizing metabolic stability of this compound derivatives?

  • Methodological Answer :

  • Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the dichlorophenyl ring to reduce CYP450-mediated oxidation.
  • Prodrug approaches : Mask amine functionalities with acetyl or tert-butoxycarbonyl (Boc) groups to enhance oral bioavailability.
  • In vitro assays : Use liver microsomes or hepatocytes to assess phase I/II metabolism, followed by LC-MS metabolite profiling .

Q. How can computational methods guide the design of this compound analogs with improved selectivity?

  • Methodological Answer :

  • Perform molecular dynamics (MD) simulations to analyze ligand-receptor interactions over time.
  • Use free-energy perturbation (FEP) calculations to predict binding affinity changes for substituent modifications.
  • Validate predictions with in vitro selectivity panels (e.g., off-target screening against μ/δ-opioid receptors) .

Safety & Handling

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact (LD₅₀ data suggests moderate toxicity).
  • Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation.
  • Dispose of waste via licensed hazardous chemical handlers, as chlorinated byproducts may persist in the environment .

Data Validation & Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yields?

  • Methodological Answer :

  • Document reaction parameters rigorously (temperature, solvent purity, catalyst loading).
  • Use design-of-experiments (DoE) software to identify critical factors (e.g., stirring rate, substrate ratios).
  • Characterize intermediates (e.g., via FTIR or TLC) to ensure consistent progression of multi-step syntheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.